

# Versicolorin A: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Versicolorin*

Cat. No.: *B1264617*

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## Abstract

**Versicolorin A** is a mycotoxin and a key intermediate in the biosynthesis of aflatoxin B1, one of the most potent naturally occurring carcinogens.[1][2] Produced by several species of the *Aspergillus* genus, **Versicolorin A** is gaining attention not only as an indicator of potential aflatoxin contamination but also for its own intrinsic toxicity.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Versicolorin A**, with a focus on its genotoxic and cytotoxic effects. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their study of this important fungal metabolite.

## Chemical Structure and Physicochemical Properties

**Versicolorin A** is an organic heteropentacyclic compound.[4] Its core structure is a 3a,12a-dihydroanthra[2,3-b]furo[3,2-d]furan-5,10-dione with three hydroxy substituents at positions 4, 6, and 8.[4]

| Property          | Value   | Reference |
|-------------------|---|-----------|
| CAS Number        | 6807-96-1   | [4]       |
| Molecular Formula | C <sub>18</sub> H <sub>10</sub> O <sub>7</sub>  | [4]       |
| Molecular Weight  | 338.27 g/mol  | [4]       |
| IUPAC Name        | (4S,8R)-2,16,18-trihydroxy-7,9-dioxapentacyclo[10.8.0.0 <sup>3</sup> , <sup>10</sup> .0 <sup>4</sup> , <sup>8</sup> .0 <sup>14</sup> , <sup>19</sup> ]jicosa-1,3(10),5,11,14(19),15,17-heptaene-13,20-dione | [4]       |
| SMILES            | <chem>C1=CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O</chem>  | [4]       |
| Appearance        | Yellowish solid   | -         |
| Solubility        | Soluble in DMSO   | -         |

## Biological Activity and Toxicology

**Versicolorin A** exhibits significant biological activity, primarily related to its cytotoxicity and genotoxicity. It is considered a carcinogenic agent and an *Aspergillus* metabolite.[4]

### Cytotoxicity

**Versicolorin A** has been shown to be cytotoxic to various human cell lines. The cytotoxic effects of low doses of **Versicolorin A** (1-20 µM) were found to be stronger than the same low doses of aflatoxin B1 in both Caco-2 and HCT116 cell lines.[5]

| Cell Line                        | Assay | IC <sub>50</sub> (µM) | Reference |
|----------------------------------|-------|-----------------------|-----------|
| A549 (human lung adenocarcinoma) | MTT   | 109 ± 3.5             | [6][7]    |

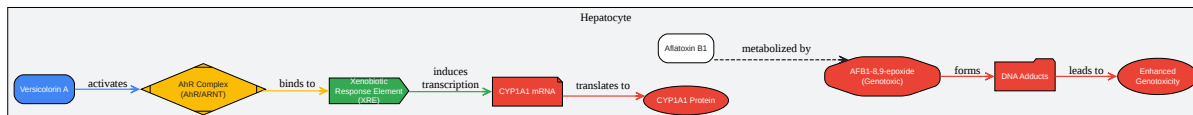
### Genotoxicity

**Versicolorin A** is a known genotoxin, capable of inducing DNA damage through various mechanisms. Its genotoxic potential has been demonstrated in multiple assays.[8][9]

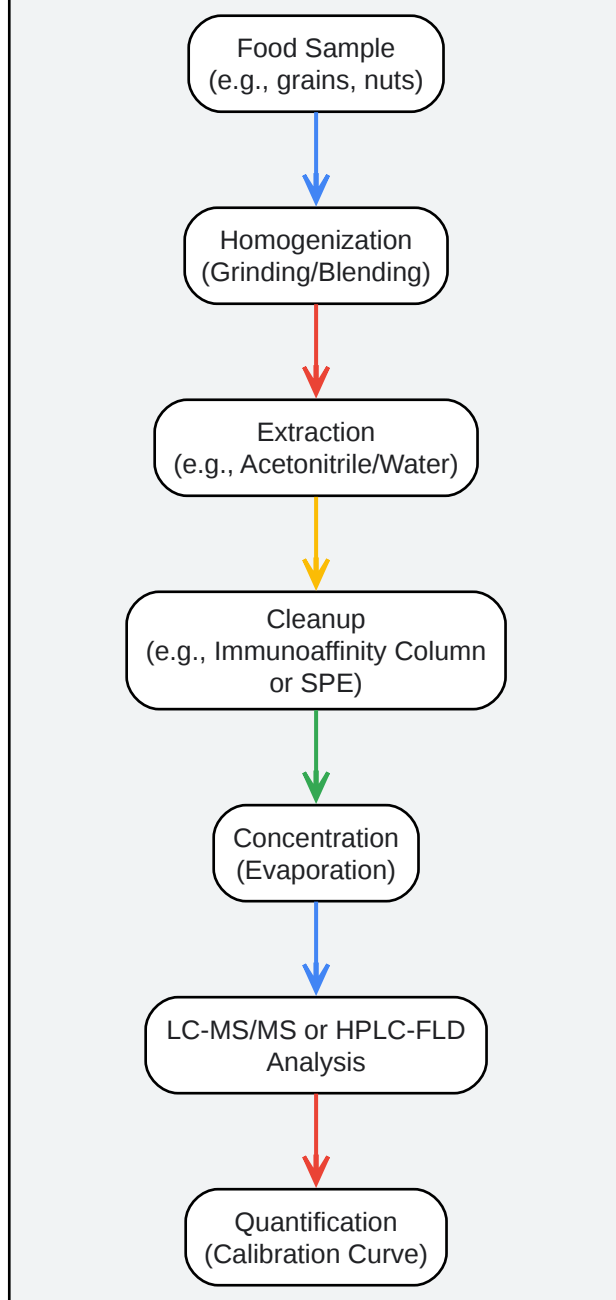
- **DNA Strand Breaks:** In Caco-2 cells, **Versicolorin A** induced DNA strand breaks, leading to apoptosis and reduced DNA replication.[5]
- **Micronucleus Formation:** Treatment of A549 cells with **Versicolorin A** resulted in a significant increase in micronucleus formation.[6][10]
- **Point Mutations:** The Ames test showed that **Versicolorin A** induces point mutations, an effect that is dependent on metabolic activation.[8]
- **Chromosomal Damage:** **Versicolorin A** has been shown to induce chromosomal damage in metabolically competent intestinal cells (IPEC-1).[8]
- **γH2AX Assay:** The genotoxicity of **Versicolorin A** has also been confirmed by the γH2AX assay, which detects DNA double-strand breaks.[9]

## Mechanism of Action

Recent studies have elucidated a key mechanism behind **Versicolorin A**'s genotoxicity and its interaction with aflatoxin B1. **Versicolorin A** activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes.[11][12] This activation leads to the significant induction of cytochrome P450 1A1 (CYP1A1) expression.[11][12] The elevated levels of CYP1A1 can then enhance the metabolic activation of co-contaminating aflatoxin B1, leading to increased genotoxicity.[11]



## Analytical Workflow for Versicolorin A



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